molecular formula C14H15N3O B2742699 2-(1-methyl-1H-imidazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2415554-50-4

2-(1-methyl-1H-imidazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2742699
CAS No.: 2415554-50-4
M. Wt: 241.294
InChI Key: IPQJRHXUBIRSLA-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both isoquinoline and imidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-(1-methyl-1H-imidazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common synthetic route includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(1-methyl-1H-imidazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and isoquinoline moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-methyl-1H-imidazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it acts as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound’s molecular targets include androgen receptors, and it interferes with the pathways involved in androgen signaling.

Comparison with Similar Compounds

2-(1-methyl-1H-imidazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-16-9-13(15-10-16)14(18)17-7-6-11-4-2-3-5-12(11)8-17/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQJRHXUBIRSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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